Acetamide, N-(2-adamantyl)-, hydrochloride
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Overview
Description
Acetamide, N-(2-adamantyl)-, hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through various radical-based reactions. These reactions often involve the use of strong oxidizing agents or radical initiators to introduce functional groups onto the adamantane core .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, where adamantane is reacted with appropriate reagents under controlled conditions to yield the desired product. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2-adamantyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane core.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones or alcohols, while substitution reactions may introduce various functional groups onto the adamantane core .
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N-(2-adamantyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its adamantane core can interact with proteins and enzymes, making it a candidate for drug design and development .
Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases where modulation of specific biological pathways is required .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Acetamide, N-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar structural features.
2-Adamantanone: A ketone derivative of adamantane.
Adamantane-1-carboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness: Acetamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. These features impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
74525-98-7 |
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Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
N-(2-adamantyl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H |
InChI Key |
OMCGEDQQBKTCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Origin of Product |
United States |
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